molecular formula C22H17N B11557946 4-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline

4-methyl-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline

Cat. No.: B11557946
M. Wt: 295.4 g/mol
InChI Key: KYKSRCVSGJRONH-UHFFFAOYSA-N
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Description

(E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a phenyl ring, which is further substituted with a 4-methylphenyl group and a 4-(2-phenylethynyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE typically involves the following steps:

    Formation of the Ethynyl Intermediate: The initial step involves the synthesis of the 4-(2-phenylethynyl)phenyl intermediate. This can be achieved through a Sonogashira coupling reaction between 4-iodophenylacetylene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Imines: The next step involves the condensation of the 4-(2-phenylethynyl)phenyl intermediate with 4-methylbenzaldehyde in the presence of an acid catalyst to form the imine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalyst concentration) would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding nitrile.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of the corresponding nitrile.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The phenylethynyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the imine group and the phenylethynyl substitution in (E)-N-(4-METHYLPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE distinguishes it from other similar compounds. This structural feature imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

N-(4-methylphenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine

InChI

InChI=1S/C22H17N/c1-18-7-15-22(16-8-18)23-17-21-13-11-20(12-14-21)10-9-19-5-3-2-4-6-19/h2-8,11-17H,1H3

InChI Key

KYKSRCVSGJRONH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#CC3=CC=CC=C3

Origin of Product

United States

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